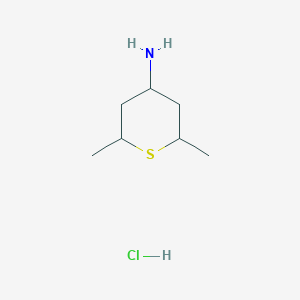
2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C7H15NS and a molecular weight of 145.27 g/mol . This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of diastereomers can significantly affect the physical and chemical properties of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers, typically involves the reaction of 2,6-dimethylthiopyran with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis. The final product is purified using techniques such as crystallization or chromatography to obtain the desired mixture of diastereomers.
Análisis De Reacciones Químicas
Types of Reactions
2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in stereochemical studies to understand the behavior of diastereomers.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers, depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-dimethylthiopyran: The parent compound from which 2,6-dimethylthian-4-amine hydrochloride is derived.
2,6-dimethylthian-4-amine: The non-hydrochloride form of the compound.
2,6-dimethylthian-4-amine sulfate: Another salt form of the compound with different solubility and stability properties.
Uniqueness
2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers, is unique due to its mixture of diastereomers, which can lead to distinct physical and chemical properties compared to its pure enantiomers or other similar compounds. This mixture can affect its reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H16ClNS |
|---|---|
Peso molecular |
181.73 g/mol |
Nombre IUPAC |
2,6-dimethylthian-4-amine;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-5-3-7(8)4-6(2)9-5;/h5-7H,3-4,8H2,1-2H3;1H |
Clave InChI |
JPKHBHXWAABCTR-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(S1)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13152794.png)
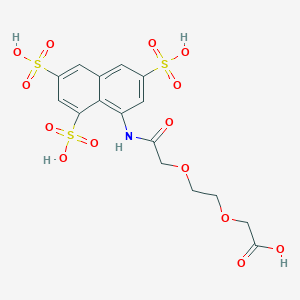
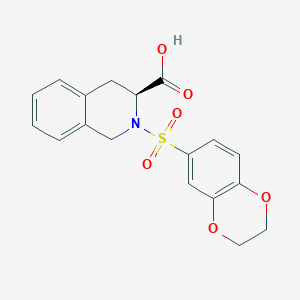

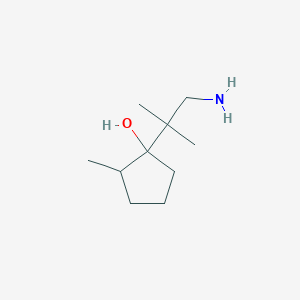




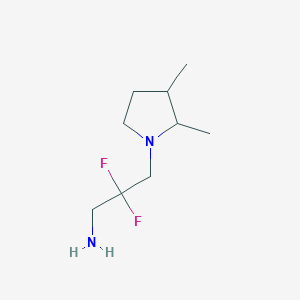
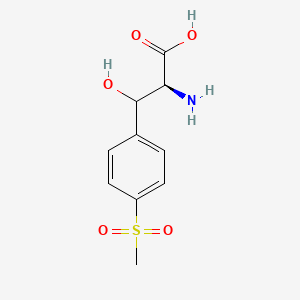
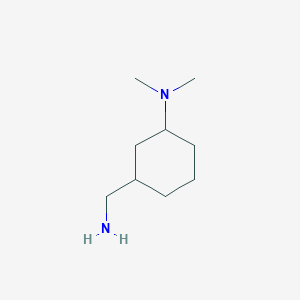
![[4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B13152863.png)
![3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13152866.png)
